Alvimopan-d5

概要

説明

アルビモパン-d5は、末梢作用型μオピオイド受容体拮抗薬であるアルビモパンの重水素化された形態です。 これは主に、さまざまな分析アプリケーションにおけるアルビモパンの定量のための内部標準として使用されます 。この化合物は、水素原子が重水素で置換されていることを特徴としており、安定性が向上し、質量分析におけるより正確な測定が可能になります。

準備方法

アルビモパン-d5の調製には、いくつかの合成経路と反応条件が含まれます。 一般的な方法の1つは、アルカリ性条件下でのN-アルキル化反応であり、これによりキラル中心の配置が変化しないことが保証されます 。このプロセスは、通常、初期の原料の縮合と加水分解を含み、最終生成物が得られます。 工業生産方法では、通常、キトサンとグルタルアルデヒド水溶液を使用して化合物のバイオアベイラビリティを向上させます .

化学反応の分析

アルビモパン-d5は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含む。一般的な試薬には、過マンガン酸カリウムなどの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を含む。一般的な試薬には、水素化リチウムアルミニウムなどの還元剤が含まれます。

置換: この反応は、1つの原子または原子団を別の原子または原子団と置き換えることを含む。一般的な試薬には、ハロゲンと求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

アルビモパン-d5は、次のような幅広い科学研究アプリケーションを持っています。

化学: アルビモパンの定量のための質量分析における内部標準として使用されます。

生物学: μオピオイド受容体との相互作用とその消化管運動に対する影響について研究されています。

医学: 術後イレウスを減らし、腸切除術後の消化管の回復を早める可能性について調査されています.

業界: 医薬品や分析方法の開発に使用されています.

科学的研究の応用

Management of Postoperative Ileus

Case Study Analysis:

A retrospective cohort study involving 14,781 patients who underwent elective colorectal surgery demonstrated that alvimopan significantly reduced the length of hospital stay (LOS) and associated costs. Patients treated with alvimopan had an average LOS that was 0.9 days shorter and incurred $636 less in hospital costs compared to those who did not receive the drug .

Table: Impact of Alvimopan on Length of Stay and Costs

| Parameter | No Alvimopan | With Alvimopan | Adjusted Difference |

|---|---|---|---|

| Length of Stay (days) | 7.0 | 5.2 | -0.9 (95% CI: -1.1, -0.7) |

| Costs (USD) | $12,684 | $10,667 | -$636 (95% CI: -$1,168, -105) |

Enhanced Recovery Protocols

Alvimopan is integral to enhanced recovery after surgery (ERAS) protocols, which aim to improve postoperative outcomes through multimodal approaches. Its use has been associated with faster recovery of gastrointestinal function, allowing patients to resume normal diets sooner and reducing the need for prolonged hospitalization .

Efficacy in Different Patient Populations

A clinical trial assessing alvimopan's effectiveness in patients receiving patient-controlled analgesia (PCA) indicated that those receiving alvimopan experienced a more significant reduction in time to recovery of gastrointestinal function compared to those not receiving it . This highlights its potential benefits in specific surgical contexts.

Pharmacoeconomic Considerations

The economic implications of using alvimopan are notable. The aforementioned study found that while alvimopan reduced LOS and costs significantly, its implementation could also reflect higher quality care metrics within surgical practices .

作用機序

アルビモパン-d5は、消化管のμオピオイド受容体に競合的に結合することで効果を発揮します。 他のオピオイド拮抗薬とは異なり、血脳関門を通過しないため、中枢オピオイド媒介性鎮痛に影響を与えることなく、末梢受容体を選択的に標的とすることができます 。 この選択的な結合は、消化管運動を抑制し、手術後の回復を早めるのに役立ちます .

類似化合物との比較

アルビモパン-d5は、分析アプリケーションにおける安定性と精度を高める重水素化された形態であるため、他の類似化合物とは異なります。類似化合物には以下が含まれます。

メチルナルトレキソン: オピオイド誘発性便秘の治療に使用される別の末梢作用型μオピオイド受容体拮抗薬。

ナロキセゴール: 同じ目的で使用されるナロキソンのPEG化誘導体。

ナルデメジン: 類似の用途を持つナルトレキソンの誘導体.

これらの化合物は、作用機序が類似していますが、化学構造と特定の用途が異なります。

生物活性

Alvimopan-d5 is a deuterated analog of alvimopan, a peripherally acting mu-opioid receptor antagonist primarily used to accelerate gastrointestinal recovery following surgical procedures. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound functions by selectively binding to mu-opioid receptors located in the gastrointestinal (GI) tract. Unlike traditional opioid antagonists that may affect central nervous system receptors, this compound is designed to minimize central effects while effectively blocking peripheral mu-opioid receptors. This selective action helps mitigate opioid-induced constipation and postoperative ileus (POI) without compromising analgesic effects from systemic opioids.

- Binding Affinity : this compound exhibits a high affinity for mu-opioid receptors, with an inhibition constant (Ki) of approximately 1.7 nM, indicating potent receptor antagonism. In contrast, it shows significantly lower affinity for delta and kappa receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its clinical application:

- Absorption : this compound has a low oral bioavailability of less than 7%, attributed to its high binding affinity and slow dissociation from mu-opioid receptors .

- Volume of Distribution : The volume of distribution ranges around 30 to 98 L, indicating extensive distribution in the body .

- Metabolism : It is primarily metabolized by intestinal flora into an active metabolite, although this metabolite does not significantly contribute to the drug's efficacy in treating POI .

- Elimination : The drug is mainly eliminated through biliary secretion (approximately 65%) and renal excretion (approximately 35%) after undergoing enterohepatic recirculation .

- Half-Life : The terminal half-life of this compound ranges from 10 to 17 hours, allowing for twice-daily dosing regimens .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials focusing on its effectiveness in accelerating GI recovery post-surgery:

Case Studies and Trial Results

-

Postoperative Ileus Management :

- A pooled analysis from phase III trials demonstrated that patients receiving Alvimopan (6 mg or 12 mg) experienced significantly faster GI recovery compared to placebo, with hazard ratios (HR) of 1.28 and 1.38 respectively for GI-3 recovery (time to first bowel movement) .

- Patients treated with Alvimopan had a mean reduction in time to discharge orders written by approximately 16 to 18 hours compared to placebo groups .

-

Safety Profile :

- Adverse events were generally mild, with nausea being the most common treatment-emergent adverse event (TEAE). Notably, the incidence of nausea was significantly lower in the Alvimopan groups compared to placebo .

- The overall incidence of serious adverse events was comparable between Alvimopan and placebo groups, suggesting a favorable safety profile .

Data Summary

| Parameter | Value |

|---|---|

| Ki (mu-opioid receptor) | ~1.7 nM |

| Oral Bioavailability | <7% |

| Volume of Distribution | 30–98 L |

| Primary Excretion Route | Biliary (65%), Renal (35%) |

| Terminal Half-Life | 10–17 hours |

特性

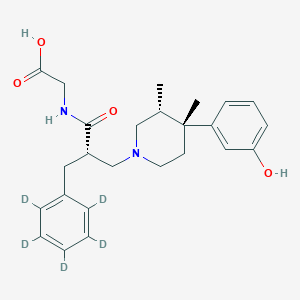

IUPAC Name |

2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-GAGGCGQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649379 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217616-62-0 | |

| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。